molecular formula C21H22N2O4S B11400227 2-(4-Ethoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole

2-(4-Ethoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)-1,3-oxazole

Cat. No.: B11400227
M. Wt: 398.5 g/mol
InChI Key: LCVRWCJUCBBCKG-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-2-(4-ETHOXYPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE is a complex organic compound that features a combination of benzenesulfonyl, ethoxyphenyl, pyrrolidinyl, and oxazole groups

Preparation Methods

The synthesis of 4-(BENZENESULFONYL)-2-(4-ETHOXYPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization Reactions: These reactions are used to form the oxazole ring.

    Sulfonylation Reactions: These reactions introduce the benzenesulfonyl group into the molecule.

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

4-(BENZENESULFONYL)-2-(4-ETHOXYPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(BENZENESULFONYL)-2-(4-ETHOXYPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-2-(4-ETHOXYPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 4-(BENZENESULFONYL)-2-(4-ETHOXYPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE include other oxazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific applications and effects. The uniqueness of 4-(BENZENESULFONYL)-2-(4-ETHOXYPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-5-pyrrolidin-1-yl-1,3-oxazole

InChI

InChI=1S/C21H22N2O4S/c1-2-26-17-12-10-16(11-13-17)19-22-20(21(27-19)23-14-6-7-15-23)28(24,25)18-8-4-3-5-9-18/h3-5,8-13H,2,6-7,14-15H2,1H3

InChI Key

LCVRWCJUCBBCKG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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